molecular formula C16H22N2O4 B12440727 1-(Tert-butoxycarbonyl)-4-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid

1-(Tert-butoxycarbonyl)-4-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid

Cat. No.: B12440727
M. Wt: 306.36 g/mol
InChI Key: AKDHSJUXENRROG-UHFFFAOYSA-N
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Description

1-(Tert-butoxycarbonyl)-4-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid is a compound that belongs to the class of tert-butyloxycarbonyl (Boc)-protected amino acids. This compound is characterized by the presence of a pyrrolidine ring, a pyridine moiety, and a carboxylic acid group. The Boc group serves as a protective group for the amino function, making it a valuable intermediate in organic synthesis and peptide chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Tert-butoxycarbonyl)-4-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Pyridine Moiety: The pyridine group is introduced via a nucleophilic substitution reaction.

    Protection with Boc Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Tert-butoxycarbonyl)-4-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

1-(Tert-butoxycarbonyl)-4-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 1-(Tert-butoxycarbonyl)-4-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The Boc group protects the amino function, allowing selective reactions at other sites. The pyridine moiety can participate in coordination chemistry, while the carboxylic acid group can form amide bonds with other molecules. These interactions facilitate the compound’s role in various chemical and biological processes.

Comparison with Similar Compounds

  • 1-(Tert-butoxycarbonyl)-4-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid
  • 1-(Tert-butoxycarbonyl)-4-(pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid
  • 1-(Tert-butoxycarbonyl)-4-(quinolin-3-ylmethyl)pyrrolidine-2-carboxylic acid

Comparison: 1-(Tert-butoxycarbonyl)-4-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid is unique due to the position of the pyridine moiety at the 3-position, which can influence its reactivity and interaction with other molecules. This positional difference can result in distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c1-16(2,3)22-15(21)18-10-12(8-13(18)14(19)20)7-11-5-4-6-17-9-11/h4-6,9,12-13H,7-8,10H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKDHSJUXENRROG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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